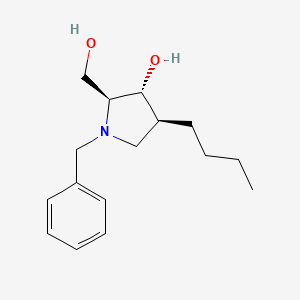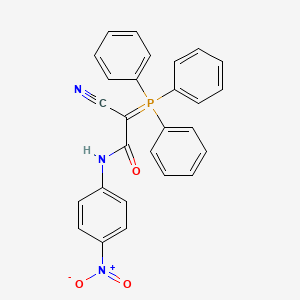
6-Methoxy-2-methyl-3H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methyl-3H-azepine is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological and chemical properties. The presence of a methoxy group at the 6th position and a methyl group at the 2nd position makes this compound unique in its structural and functional attributes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methoxy-2-methyl-3H-azepine can be synthesized through the reaction of lithiated allenes with isothiocyanates. This reaction involves the deprotonation of 2-aza-1,3,5-trienes, leading to the formation of this compound . The reaction typically requires the use of superbases such as potassium tert-butoxide in a solvent system like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-methyl-3H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated azepine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines, which can have different functional groups replacing the methoxy or methyl groups .
Aplicaciones Científicas De Investigación
6-Methoxy-2-methyl-3H-azepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-3H-azepine involves its interaction with specific molecular targets and pathways. The compound can undergo [1,7]-electrocyclization reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-methoxy-3H-azepine: Similar in structure but differs in the position of the methoxy group.
3-Methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine: Contains additional functional groups, leading to different chemical properties.
5-Ethylidene-2-(1-methoxyprop-2-enyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: A structurally related compound with different heteroatoms
Uniqueness
6-Methoxy-2-methyl-3H-azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in research and industry .
Propiedades
Número CAS |
919515-24-5 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-7-4-3-5-8(10-2)6-9-7/h3,5-6H,4H2,1-2H3 |
Clave InChI |
NAKNYZFLEHLIOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
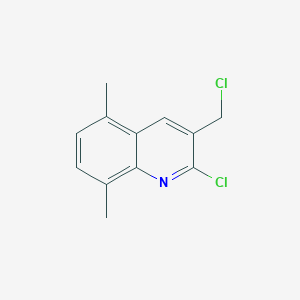

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
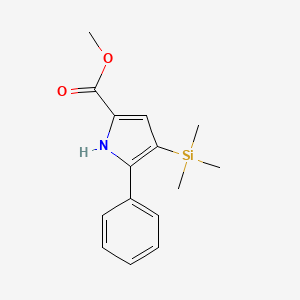
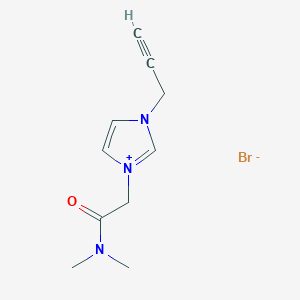
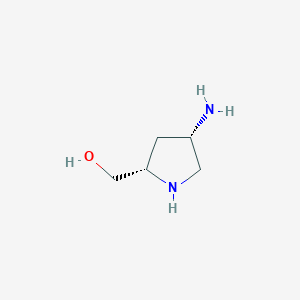
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
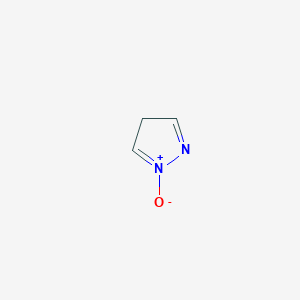
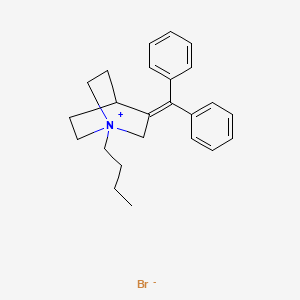
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
